Introduction: The Strategic Importance of Fluorinated Scaffolds
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-1-benzosuberone
For Researchers, Scientists, and Drug Development Professionals
The benzosuberone core, a seven-membered carbocycle fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Derivatives of this structure are known to possess a wide array of biological activities, including bacteriostatic, anti-inflammatory, anti-tumor, and central nervous system (CNS) modulating effects.[1][2][3] The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[4] 8-Fluoro-1-benzosuberone emerges at the intersection of these two concepts, offering a valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed examination of its chemical properties, reactivity, and synthetic utility, grounded in established experimental data and synthetic methodologies.
Molecular Structure and Physicochemical Characteristics
8-Fluoro-1-benzosuberone is a functionalized derivative of 1-benzosuberone, featuring a fluorine atom at the C8 position of the aromatic ring. This substitution significantly influences the molecule's electronic properties and reactivity.
Core Structural and Physical Data
The fundamental properties of 8-Fluoro-1-benzosuberone are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 24484-21-7 | [5] |
| Molecular Formula | C₁₁H₁₁FO | [5] |
| Molecular Weight | 178.20 g/mol | [5] |
| Physical Form | Liquid | [5] |
| Boiling Point | 84-86 °C at 0.001 mmHg | [5][6] |
| Density | 1.16 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.541 | [5][6] |
Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis is critical for the unambiguous identification and characterization of 8-Fluoro-1-benzosuberone. While specific spectral data for this exact compound is limited in the provided results, we can infer its characteristic spectral features based on the parent 1-benzosuberone structure[7][8] and the known effects of fluorine substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region would display complex multiplets for the three protons on the fluorinated benzene ring, with characteristic splitting patterns due to both H-H and H-F coupling. The aliphatic region would contain signals for the three methylene groups of the seven-membered ring. The protons alpha to the carbonyl group (at C2) would appear as a triplet at a downfield shift compared to the other methylene protons due to the ketone's electron-withdrawing effect.
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¹³C NMR: The carbon spectrum will show 11 distinct signals. The carbonyl carbon (C1) will be the most downfield signal. The carbon atom directly bonded to the fluorine (C8) will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. The most prominent absorption bands would be:
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~1680-1700 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic ketone.
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~1200-1300 cm⁻¹: A strong absorption band characteristic of the C-F stretching vibration of the aryl fluoride.
-
~2850-3000 cm⁻¹: Multiple C-H stretching bands from the aliphatic methylene groups.
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~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
In a mass spectrum, 8-Fluoro-1-benzosuberone would exhibit a molecular ion peak (M⁺) at an m/z value of 178.20. Fragmentation patterns would likely involve the loss of CO (carbonyl group) and cleavage of the seven-membered ring, consistent with the fragmentation of cyclic ketones.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 8-Fluoro-1-benzosuberone is dictated by its three primary functional components: the ketone, the electron-rich aromatic ring, and the stable carbon-fluorine bond. Its utility lies in its capacity to serve as a versatile intermediate for constructing more complex molecular architectures.[6][9]
Caption: Logical relationship between the functional groups of 8-Fluoro-1-benzosuberone and its resulting chemical reactivity.
Reactions at the Carbonyl Group
The ketone functionality is a primary site for chemical modification. Notably, 8-Fluoro-1-benzosuberone readily undergoes condensation reactions with various aldehydes.[9] This reaction, typically an Aldol condensation, is fundamental for extending the carbon skeleton and introducing new functional groups.
Synthetic Protocol: Aldol Condensation
The following protocol outlines a representative procedure for the condensation of 8-Fluoro-1-benzosuberone with a heterocyclic aldehyde.
Objective: To synthesize a 2-arylidene-8-fluoro-1-benzosuberone derivative.
Materials:
-
8-Fluoro-1-benzosuberone (1.0 eq)
-
Heterocyclic aldehyde (e.g., pyridine-4-carboxaldehyde) (1.1 eq)
-
Ethanol (solvent)
-
Aqueous Sodium Hydroxide (catalyst)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
Procedure:
-
Dissolution: Dissolve 8-Fluoro-1-benzosuberone in ethanol in a round-bottom flask.
-
Addition of Reagents: Add the heterocyclic aldehyde to the solution.
-
Catalysis: While stirring, slowly add the aqueous sodium hydroxide solution. The base deprotonates the C2 position, forming an enolate.
-
Causality Insight: A strong base is required to generate the nucleophilic enolate from the α-carbon of the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde.
-
-
Reaction: Stir the mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl).
-
Isolation: The product often precipitates from the solution. Isolate the solid product by vacuum filtration, wash with cold water and ethanol, and dry.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-arylidene derivative.
Use as a Synthetic Intermediate
Beyond simple condensation, 8-Fluoro-1-benzosuberone is a key intermediate in multi-step syntheses. For instance, it has been employed in the synthesis of complex, ring-locked polyenes, demonstrating its utility in constructing rigid molecular frameworks for advanced material or pharmaceutical applications.[6] A typical synthetic workflow might involve an initial modification at the ketone, followed by further substitution on the aromatic ring.
Caption: A generalized workflow for the synthetic utility of 8-Fluoro-1-benzosuberone.
Role in Drug Discovery and Medicinal Chemistry
The benzosuberone scaffold is a cornerstone in the development of agents targeting a variety of diseases.[2][3] The introduction of a fluorine atom at the C8 position can profoundly influence the parent molecule's pharmacological profile.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a site that is otherwise susceptible to metabolism can increase the drug's half-life and oral bioavailability.
-
Modulation of Acidity/Basicity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility or its interaction with a biological target.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) or form orthogonal multipolar interactions, potentially increasing the binding affinity of a ligand for its receptor.[10]
Given the known anticancer and antimicrobial activities of various benzosuberone derivatives, 8-Fluoro-1-benzosuberone serves as a highly valuable starting point for generating new chemical entities with potentially superior drug-like properties.[1][2][3] Its derivatives are prime candidates for screening in assays for various therapeutic areas, from oncology to infectious diseases.
Conclusion
8-Fluoro-1-benzosuberone is more than a simple fluorinated ketone; it is a strategically designed building block that combines the proven biological relevance of the benzosuberone scaffold with the pharmacokinetic and pharmacodynamic advantages of fluorination. Its well-defined physicochemical properties and predictable reactivity at the ketone and aromatic positions make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in the synthesis of next-generation therapeutics and advanced functional materials.
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